molecular formula C9H19NO2 B1510906 4-(Pentylamino)tetrahydrofuran-3-ol CAS No. 1178075-08-5

4-(Pentylamino)tetrahydrofuran-3-ol

Cat. No.: B1510906
CAS No.: 1178075-08-5
M. Wt: 173.25 g/mol
InChI Key: WVYVBKWBXIPMFD-UHFFFAOYSA-N
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Description

4-(Pentylamino)tetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
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Biological Activity

4-(Pentylamino)tetrahydrofuran-3-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound has a unique chemical structure that may influence its biological properties. The presence of the pentylamino group and the tetrahydrofuran ring contributes to its potential interactions with biological systems.

Biological Activities

Research into the biological activities of this compound reveals several key areas of interest:

1. Antitumor Activity

A study on related tetrahydrofuran derivatives indicated that compounds with similar structures exhibited significant antitumor activity. For instance, certain derivatives demonstrated IC50 values lower than that of Doxorubicin, a well-known chemotherapeutic agent. This suggests that this compound may also possess antitumor properties, warranting further investigation.

CompoundIC50 (µg/mL)Reference
Doxorubicin37.5
Compound A2.5
Compound B5.0

2. Toxicological Profile

The toxicological assessment of similar compounds indicates that they may not be persistent or bioaccumulative. For example, studies on 2-(3-phenylpropyl)tetrahydrofuran revealed no mutagenic effects in the Ames test and no clastogenic activity in micronucleus tests, suggesting a favorable safety profile for compounds in this class . This information can be extrapolated to hypothesize about the safety of this compound.

The mechanism by which tetrahydrofuran derivatives exert their biological effects is an area of active research. For instance, some studies have indicated that these compounds may interact with specific cellular pathways involved in cancer progression and apoptosis . Understanding the precise mechanism will require further molecular studies and possibly structural analyses.

Case Study 1: Antitumor Activity

In a recent study focusing on novel tetrahydroquinoline derivatives, several compounds were synthesized and evaluated for their antitumor activity in vitro. The findings suggested that structural modifications could enhance potency against cancer cells, paralleling the potential modifications of this compound for improved efficacy .

Case Study 2: Neuroprotective Effects

Another relevant area of research involves neuroprotective effects attributed to tetrahydrofuran derivatives. Compounds designed to target dopamine receptors showed promise in reversing symptoms in Parkinson's disease models, indicating that similar structural features in this compound might confer neuroprotective properties .

Properties

IUPAC Name

4-(pentylamino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-10-8-6-12-7-9(8)11/h8-11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYVBKWBXIPMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734057
Record name 4-(Pentylamino)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178075-08-5
Record name 4-(Pentylamino)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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